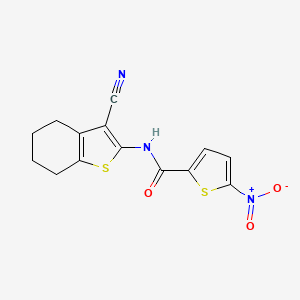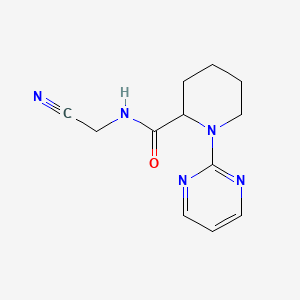
(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone, also known as TTMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Photoresponsive Materials
(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone: exhibits interesting photoresponsive properties. Researchers have explored its applications in various areas:
Coating Materials: The compound can be incorporated into coatings to enhance light stabilization properties. When applied as a coating, it provides excellent resistance to light-induced degradation. This makes it valuable for protecting surfaces exposed to sunlight, such as outdoor structures, paintings, and artworks .
Dyes and Pigments: The chromophoric system derived from this compound can serve as a building block for dyes and pigments. Its light-absorbing properties make it suitable for coloring textiles, plastics, and other materials. Additionally, its stability under irradiation ensures long-lasting color retention .
Medicinal Chemistry
Antimicrobial Agents: Researchers have investigated the antimicrobial potential of this compound. Its thiazolidinone scaffold may inhibit bacterial growth, making it a candidate for developing novel antibiotics. Further studies are needed to explore its specific mechanisms of action and optimize its efficacy .
Anti-inflammatory Properties: The compound’s structure suggests possible anti-inflammatory effects. It could be explored as a lead compound for designing drugs that target inflammatory pathways. Preclinical studies are warranted to validate its potential in treating inflammatory conditions .
Organic Synthesis
Building Block for Thiazolidinone Derivatives: (2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone serves as a versatile starting material for synthesizing various thiazolidinone derivatives. Organic chemists can modify its structure to create new compounds with diverse properties, such as bioactivity or fluorescence .
Ligand Design: The compound’s thiazolidinone moiety can act as a ligand in coordination chemistry. Researchers can functionalize it further to tailor ligands for metal complexes. These complexes find applications in catalysis, sensors, and materials science .
Chandran, A., Kuriakose, S., & Mathew, T. (2012). Synthesis, Characterisation and Photoresponsive Studies of Lignin Functionalised with 2-(5-(4-dimethylamino-benzylidin)-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic Acid. Open Journal of Organic Polymer Materials, 2, 63-68. DOI: 10.4236/ojopm.2012.24009
Structure of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid (Les-6614). Figure 2. The predicted binding mode for the studied Les-6614 with the LLP (PDB 4CIA). Sci. Pharm., 91(1), 13. DOI: 10.3390/scipharm9100013
Pharmaceuticals, 14(11), 1086. DOI: 10.3390/ph14111086
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with the anthrax lethal factor . This protein is a key component of the anthrax toxin and plays a crucial role in the pathogenesis of anthrax disease .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the anthrax lethal factor . This inhibition disrupts the function of the anthrax toxin, potentially preventing the progression of anthrax disease .
Biochemical Pathways
The inhibition of the anthrax lethal factor can disrupt various immune cell functions, namely cellular signaling and cell migration . This disruption can prevent the bacteria from evading the immune system, proliferating, and ultimately killing the host animal .
Result of Action
The inhibition of the anthrax lethal factor can disrupt various immune cell functions, potentially preventing the progression of anthrax disease .
Eigenschaften
IUPAC Name |
(4-methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)10(13)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWQVHWLUHGXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

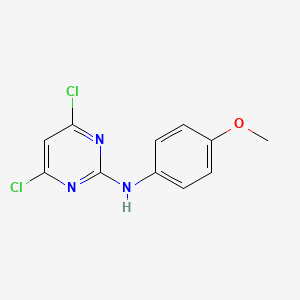
![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)
![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)

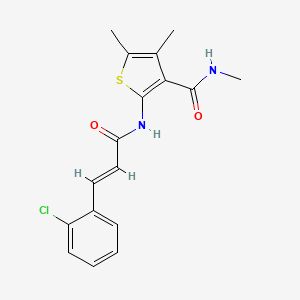
![16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B2745474.png)
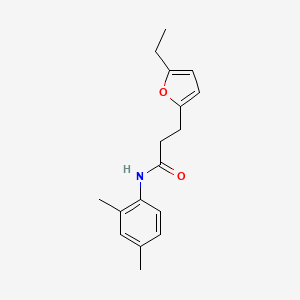
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2745477.png)
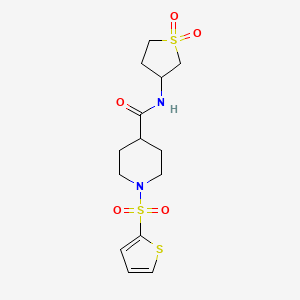
![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)
